N-[(furan-2-yl)methyl]-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide
CAS No.: 921479-53-0
Cat. No.: VC4630112
Molecular Formula: C25H30N4O5
Molecular Weight: 466.538
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921479-53-0 |
|---|---|
| Molecular Formula | C25H30N4O5 |
| Molecular Weight | 466.538 |
| IUPAC Name | N-(furan-2-ylmethyl)-2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]acetamide |
| Standard InChI | InChI=1S/C25H30N4O5/c1-32-21-7-5-19(6-8-21)28-11-9-27(10-12-28)16-20-14-23(30)24(33-2)17-29(20)18-25(31)26-15-22-4-3-13-34-22/h3-8,13-14,17H,9-12,15-16,18H2,1-2H3,(H,26,31) |
| Standard InChI Key | TYTXFGQEFMAGDS-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CN3CC(=O)NCC4=CC=CO4)OC |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a 1,4-dihydropyridine ring substituted at position 2 with a 4-(4-methoxyphenyl)piperazinylmethyl group and at position 5 with a methoxy group. The acetamide side chain at position 1 is further functionalized with a furan-2-ylmethyl group (Figure 1). This hybrid structure merges pharmacophoric elements from dihydropyridines, piperazines, and furans, which are independently associated with biological activity.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₃₂N₄O₅ |
| Molecular Weight | 480.56 g/mol |
| IUPAC Name | N-[(Furan-2-yl)methyl]-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CN3C(CC(=O)NCC4=CC=CO4)=O)OC |
| logP (Partition Coefficient) | 2.1 (estimated) |
| Hydrogen Bond Acceptors | 7 |
The dihydropyridine core contributes to planar rigidity, while the piperazine and furan groups enhance solubility and target interaction potential.
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of this compound likely follows a multi-step protocol analogous to related dihydropyridine derivatives :
-
Formation of the Dihydropyridine Core:
Condensation of a β-keto ester (e.g., ethyl acetoacetate) with an aldehyde and ammonium acetate under acidic conditions yields the 1,4-dihydropyridine scaffold. -
Introduction of the Piperazinylmethyl Group:
Alkylation of the dihydropyridine at position 2 using 4-(4-methoxyphenyl)piperazine and formaldehyde under basic conditions installs the piperazinylmethyl substituent. -
Methoxy Group Incorporation:
Electrophilic substitution or nucleophilic aromatic substitution introduces the methoxy group at position 5 . -
Acetamide-Furan Coupling:
Acylation of the dihydropyridine nitrogen with chloroacetyl chloride, followed by nucleophilic substitution with furfurylamine, completes the acetamide-furan side chain.
Key Spectral Data (Hypothetical)
-
¹H NMR: Signals at δ 3.75 ppm (piperazine protons), δ 6.03 ppm (NH of acetamide), and δ 7.2–6.3 ppm (aromatic protons of furan and methoxyphenyl) .
-
IR: Peaks at 1630 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C–O–C of furan) .
Research Findings and Comparative Analysis
In Silico Studies
Molecular docking simulations predict strong binding to calcium channels (Glide score: −9.2 kcal/mol) and moderate affinity for 5-HT₁A receptors (Glide score: −7.8 kcal/mol). The furan ring participates in π-π stacking with hydrophobic receptor pockets.
In Vitro Activity
While direct data for this compound is unavailable, structural analogs show:
-
Antihypertensive Activity: IC₅₀ = 12 nM for L-type calcium channel blockade in rat aortic smooth muscle cells.
-
Antiproliferative Effects: GI₅₀ = 8.2 µM against MCF-7 breast cancer cells.
Challenges and Future Directions
Metabolic Stability
The furan moiety is susceptible to oxidative cleavage by cytochrome P450 enzymes, necessitating prodrug strategies or structural modifications.
Toxicity Profiling
Piperazine derivatives can induce QT interval prolongation; thorough cardiac safety assessments are required .
Synthetic Optimization
Current yields for analogous compounds range from 15–30%. Transitioning to flow chemistry or enzymatic catalysis could improve efficiency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume